molecular formula C23H18Cl2N2O2 B15038421 methyl 2-[6-chloro-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate

methyl 2-[6-chloro-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate

Cat. No.: B15038421
M. Wt: 425.3 g/mol
InChI Key: PPFSIISDLIQSBY-UHFFFAOYSA-N
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Description

METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with chloro and phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone derivatives with appropriate aldehydes under acidic or basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate temperatures and may require the presence of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-CHLOROPHENYL)ACETATE: A structurally similar compound with different substitution patterns.

    METHYL 2-(4-CHLOROPHENYL)ACETATE: Another related compound with variations in the position of the chloro group.

Uniqueness

METHYL 2-[6-CHLORO-2-(4-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of chloro and phenyl groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

methyl 2-[6-chloro-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C23H18Cl2N2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-18(25)11-12-20(19)26-23(27)16-7-9-17(24)10-8-16/h2-13,22H,14H2,1H3

InChI Key

PPFSIISDLIQSBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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